Citalopram-d3 (hydrochloride)

CAS No.:

Cat. No.: VC16583386

Molecular Formula: C20H22ClFN2O

Molecular Weight: 363.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H22ClFN2O |

|---|---|

| Molecular Weight | 363.9 g/mol |

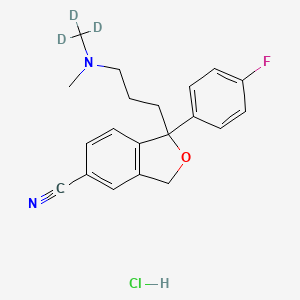

| IUPAC Name | 1-(4-fluorophenyl)-1-[3-[methyl(trideuteriomethyl)amino]propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C20H21FN2O.ClH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i1D3; |

| Standard InChI Key | FXSXPIKCGLXHAW-NIIDSAIPSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |

| Canonical SMILES | CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isotopic Labeling

Citalopram-d3 (hydrochloride) is chemically designated as 1-(4-fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile hydrochloride. The deuterium atoms are strategically positioned at the -methyl group of the parent compound desmethylcitalopram, replacing three hydrogen atoms (Fig. 1) . This isotopic substitution minimally alters the compound’s physicochemical properties while providing distinct mass spectral signatures for analytical differentiation.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.8 g/mol |

| Parent Compound | Desmethylcitalopram-d3 (CID 45038797) |

| CAS Registry Number | 1189650-18-7 |

| Deuterium Substitution | Three deuteriums at |

Stereochemical Considerations

Synthetic Pathways and Industrial Production

Demethylation of Citalopram Precursors

The synthesis of citalopram-d3 (hydrochloride) begins with the demethylation of citalopram or its intermediates. A patented process employs 1-chloroethylchloroformate as a demethylating agent, reacting with citalopram hydrobromide in toluene/water biphasic systems to yield desmethylcitalopram . Subsequent deuterium incorporation is achieved via reductive deuteration using sodium borodeuteride () or deuterated formaldehyde () under controlled conditions.

Key Reaction Steps:

-

Demethylation:

-

Deuteration:

Enantiomeric Resolution

For applications requiring enantiopure citalopram-d3, diastereomeric salts are formed using chiral acids such as (+)-di--toluoyltartaric acid. Fractional crystallization or high-performance liquid chromatography (HPLC) separates the - and -enantiomers, with the latter being pharmacologically active .

Analytical Characterization Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method enables precise quantification of citalopram-d3 (hydrochloride) in biological matrices. Using a Lux Cellulose-1 chiral column, the method achieves baseline separation of enantiomers with a mobile phase of water (0.025% formic acid, 0.05% diethylamine) and acetonitrile:2-propanol (95:5) . The deuterated analog exhibits a retention time shift of 0.3–0.5 minutes compared to non-deuterated citalopram, facilitating unambiguous identification .

Table 2: LC-MS/MS Performance Metrics

| Parameter | Value |

|---|---|

| Linearity Range | 1–50 ng/mL |

| Recovery | 89% |

| Matrix Effect | <15% |

| Intraday Precision | 2.1–4.8% RSD |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-NMR spectra confirm deuterium incorporation, with the disappearance of the proton signal at δ 2.25 ppm. -NMR reveals a singlet at δ -118 ppm, consistent with the para-fluorophenyl moiety .

Pharmacological and Metabolic Profile

Role as an Internal Standard

Citalopram-d3 (hydrochloride) serves as a critical internal standard in pharmacokinetic studies, compensating for matrix effects and ionization variability in LC-MS assays. Its use has been validated in human plasma, cerebrospinal fluid, and hepatic microsomal preparations .

Cytochrome P450 Interactions

Future Directions and Applications

Emerging applications of citalopram-d3 (hydrochloride) include:

-

Stable-Isotope Dilution Assays: Enhancing accuracy in therapeutic drug monitoring for SSRIs.

-

Metabolic Flux Analysis: Tracing deuterium labels to map citalopram’s metabolic fate in vivo.

-

Chiral Switch Development: Supporting the synthesis of deuterated escitalopram for improved pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume